molecular formula C6H7NO2S2 B1606446 Benzenesulfonamide, p-mercapto- CAS No. 64058-62-4

Benzenesulfonamide, p-mercapto-

Cat. No. B1606446
CAS RN: 64058-62-4
M. Wt: 189.3 g/mol
InChI Key: FBAKLWSUNAWWQT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, p-mercapto- , also known as p-toluenesulfonamide , is a chemical compound with the following structural formula: . It belongs to the sulfonamide class of organic compounds and contains a sulfonamide functional group (–SO₂NH₂) attached to a benzene ring. The “p-mercapto-” prefix indicates the presence of a thiol (sulfhydryl) group (–SH) at the para position of the benzene ring.



Synthesis Analysis

The synthesis of p-toluenesulfonamide involves various methods, including sulfonation of toluene with sulfuric acid or chlorosulfonic acid. The resulting p-toluenesulfonic acid is then amidated with ammonia or an amine to yield p-toluenesulfonamide. The reaction proceeds as follows:


Toluene + Sulfuric Acid → p-Toluenesulfonic Acid
p-Toluenesulfonic Acid + Ammonia → p-Toluenesulfonamide


Molecular Structure Analysis

The molecular structure of p-toluenesulfonamide consists of a benzene ring (toluene moiety) attached to a sulfonamide group. The sulfur atom in the sulfonamide group forms a double bond with one oxygen atom and a single bond with another oxygen atom. The nitrogen atom is bonded to the other oxygen atom and a hydrogen atom.



Chemical Reactions Analysis


  • Acid-Base Reactions : p-Toluenesulfonamide can act as both an acid and a base due to the presence of the sulfonamide group. It can donate or accept protons.

  • Substitution Reactions : The sulfonamide group can undergo nucleophilic substitution reactions, leading to the modification of the benzene ring.

  • Hydrolysis : Under acidic or basic conditions, p-toluenesulfonamide can undergo hydrolysis to yield p-toluenesulfonic acid and the corresponding amine.



Physical And Chemical Properties Analysis


  • Melting Point : p-Toluenesulfonamide typically melts around 150°C .

  • Solubility : It is soluble in water due to the polar sulfonamide group.

  • Odor : It has a faint, sweet odor .

  • Color : p-Toluenesulfonamide appears as a white crystalline solid .


Safety And Hazards


  • Toxicity : While not highly toxic, direct contact with skin or inhalation of dust should be avoided.

  • Irritant : It may cause skin and eye irritation.

  • Environmental Impact : Proper disposal is essential to prevent environmental contamination.


Future Directions

Research on p-toluenesulfonamide should focus on:



  • Structural Modifications : Designing derivatives with enhanced CA IX inhibitory activity.

  • Drug Delivery Systems : Developing targeted drug delivery systems for cancer therapy.

  • Clinical Trials : Evaluating its efficacy and safety in clinical settings.


properties

IUPAC Name

4-sulfanylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAKLWSUNAWWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214231
Record name Benzenesulfonamide, p-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, p-mercapto-

CAS RN

64058-62-4
Record name Benzenesulfonamide, 4-mercapto-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64058-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, p-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, p-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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